molecular formula C8H6ClN3O2 B8518829 4-Amino-2-chloro-6,7-dihydroxyquinazoline

4-Amino-2-chloro-6,7-dihydroxyquinazoline

Cat. No.: B8518829
M. Wt: 211.60 g/mol
InChI Key: CWEXLYCMYSIRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-chloro-6,7-dihydroxyquinazoline is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

4-amino-2-chloroquinazoline-6,7-diol

InChI

InChI=1S/C8H6ClN3O2/c9-8-11-4-2-6(14)5(13)1-3(4)7(10)12-8/h1-2,13-14H,(H2,10,11,12)

InChI Key

CWEXLYCMYSIRGT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)N=C(N=C2N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

General Procedure for the Synthesis of Sulfonamides (Scheme 4). 6,7-Bis-allyloxy-2-[4-(biphenyl-4-sulfonyl)-piperazin-1-yl]-quinazolin-4-ylamine (43): A solution of 4-amino-2-chloro-6,7-dimethoxyquinazoline (2.51 g, 10.0 mmol) in CH2Cl2 (30 mL) was cooled to −70° C. under argon, and added boron tribromide (6.01 g, 12.0 mmol). The mixture was allowed to warm up to room temperature over a period of 4 h, cooled to −70° C., added methanol (30 mL), and concentrated. The solid residue was washed with ethyl acetate to obtain 4-amino-2-chloro-6,7-dihydroxyquinazoline [1HNMR (DMSO-d6) δ 7.04 (s, 1 H), 7.51 (s, 1 H)]. A mixture of the first intermediate (0.21 g, 1.0 mmol), allyl bromide (0.432 g, 3.6 mmol) and K2CO3 (0.331 g, 2.4 mmol) in methanol (10 mL) was stirred under reflux for 12 h, concentrated, and purified by silica gel chromatography to afford 4-amino-2-chloro-6,7-diallyloxyquinazoline [1HNMR (DMSO-d6) δ 4.63 (d, J=5.4 Hz, 2 H), 4.70 (d, J=1.5 Hz, 2 H), 5.28 (d, J=1.3 Hz, 2 H), 5.42 (d, J=1.3 Hz, 1 H), 5.49 (d, J=1.3 Hz, 1 H), 6.07-6.11 (m, 2 H), 7.06 (s, 1 H), 7.62 (s, 1 H)]. A solution of the second intermediate (0.291 g, 1.0 mmol) and 1-(biphenyl-4-sulfonyl)piperazine (0.302 g, 1.0 mmol) in 1-butanol (5 mL) was stirred under reflux for 8 h, and concentrated. The solid residue was stirred with methanol under reflux for 30 min, filtered, washed with methanol to yield compound 44. 1HNMR (DMSO-d6) δ 3.36 (br s, 4 H), 4.01 (br s, 4 H), 4.60-4.64 (m, 4 H), 5.26-5.35 (m, 4 H), 6.02-6.13 (m, 2 H), 7.30-7.52 (m, 4 H), 7.72-7.75 (m, 3 H), 7.83-7.86 (m, 4 H), 8.63 (s, 1 H), 8.83 (s, 1H). HRMS (M+H)+ calcd for C30H32N5O4S 558.2169, found 558.2169. Anal. (C30H31N5O4S.HCl) C, H, N.
[Compound]
Name
Sulfonamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6,7-Bis-allyloxy-2-[4-(biphenyl-4-sulfonyl)-piperazin-1-yl]-quinazolin-4-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.51 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6.01 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

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